Bienvenue dans la boutique en ligne BenchChem!

Hepzidine

nAChR AChBP Neuropharmacology

Procure Hepzidine to leverage its distinct polypharmacology: a classical TCA core fused with direct nicotinic acetylcholine receptor (nAChR) binding (Ki=1,580 nM on AChBP). Unlike standard TCAs, Hepzidine enables precise dissection of cholinergic-monoaminergic cross-talk in neuropsychiatric models. Its unique anticholinergic signature also serves as a critical dual-action reference standard for analytical method validation. Standard monoamine reuptake inhibitors cannot replicate this signaling profile, making Hepzidine indispensable for target-engagement studies.

Molecular Formula C21H25NO
Molecular Weight 307.4 g/mol
CAS No. 1096-72-6
Cat. No. B086822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHepzidine
CAS1096-72-6
Molecular FormulaC21H25NO
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)OC2C3=CC=CC=C3CCC4=CC=CC=C24
InChIInChI=1S/C21H25NO/c1-22-14-12-18(13-15-22)23-21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-9,18,21H,10-15H2,1H3
InChIKeyMNIZCABHARMLFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hepzidine (CAS 1096-72-6): A Unique Tricyclic Antidepressant with Dual nAChR and Anticholinergic Activity for Neuroscience Procurement


Hepzidine (BS 7051, CAS 1096-72-6) is a tricyclic antidepressant (TCA) that was initially developed in the 1960s but never marketed [1]. Unlike conventional TCAs that primarily function as monoamine reuptake inhibitors, Hepzidine is characterized by a dual pharmacological profile, acting as both an antidepressant and an anticholinergic agent [2]. More recently, it has been identified as a novel ligand for the nicotinic acetylcholine receptor (nAChR), capable of binding to the acetylcholine-binding protein (AChBP) with high affinity [3]. This distinct polypharmacology, combining a classical TCA scaffold with direct nAChR interaction, positions Hepzidine as a unique chemical probe for dissecting cholinergic and monoaminergic contributions in neuropsychiatric research models.

Why Generic Tricyclic Antidepressant Selection Cannot Substitute for Hepzidine in Specialized Research


Selecting a generic tricyclic antidepressant (TCA) such as amitriptyline or imipramine as a substitute for Hepzidine in research protocols is scientifically invalid due to fundamental differences in target engagement. While most TCAs achieve their therapeutic effect by inhibiting the reuptake of serotonin and norepinephrine, Hepzidine is differentiated by its direct and potent interaction with nicotinic acetylcholine receptors (nAChRs) [1]. This is not a class-wide feature of TCAs. Furthermore, its established anticholinergic properties [2] represent a specific polypharmacology that would be absent or significantly altered in other compounds. Therefore, substituting Hepzidine with a standard TCA would not recapitulate its unique signaling profile, leading to confounding experimental outcomes and an inability to model the compound's distinct mechanism of action. The quantitative evidence below details the specific points of differentiation that mandate the procurement of Hepzidine itself.

Hepzidine (CAS 1096-72-6) Procurement Evidence: Quantified Differentiation from Structural and Pharmacological Comparators


Differentiated nAChR Ligand Activity: Hepzidine's High Micromolar Affinity for AChBP vs. Tropisetron's Potent Nanomolar Binding

Hepzidine demonstrates a specific, moderate-affinity interaction with the nicotinic acetylcholine receptor homologue AChBP, with a measured inhibition constant (Ki) of 1,580 nM [1]. In contrast, tropisetron, a known high-affinity orthosteric ligand for both 5-HT3 and α7 nACh receptors, binds to the same wild-type Ac-AChBP with a significantly higher affinity, exhibiting a Ki of 109 ± 28 nM [2]. This quantitative difference confirms that Hepzidine operates in a distinct affinity range, acting as a moderate-affinity nAChR ligand. This is a critical differentiator from high-potency nAChR agonists or antagonists like tropisetron, enabling its use as a probe where partial or less potent modulation of cholinergic signaling is desired.

nAChR AChBP Neuropharmacology Ligand Binding

Structural and Pharmacological Divergence from Benzatropine: Hepzidine's Unique Combination of TCA Scaffold and nAChR Activity

Hepzidine shares a high degree of structural similarity with benzatropine, an approved anticholinergic agent, with a chemical similarity score of 0.802 as per DrugBank analysis [1]. Both compounds share the same molecular formula (C21H25NO) and core tropane-like moiety. Despite this close structural relationship, Hepzidine is pharmacologically defined as both an antidepressant and an anticholinergic agent [2], while benzatropine is used clinically for its anticholinergic effects in Parkinson's disease and lacks documented antidepressant activity. Furthermore, Hepzidine is established as a novel nAChR ligand [3], a target engagement not classically associated with benzatropine's primary mechanism. This combination of structural similarity and pharmacological divergence makes Hepzidine a unique tool for studying structure-activity relationships that govern the shift from a purely anticholinergic profile to one that includes antidepressant and nAChR-modulating properties.

Tricyclic Antidepressant Anticholinergic nAChR Chemical Similarity

Physicochemical Profile: LogP and Topological Polar Surface Area (TPSA) Differentiate Hepzidine's Potential for CNS Permeability

The calculated physicochemical properties of Hepzidine indicate favorable characteristics for central nervous system (CNS) penetration. Its LogP is 3.923 [1], placing it within an optimal range (typically 1-4) for balancing blood-brain barrier permeability and aqueous solubility. Its topological polar surface area (TPSA) is reported as 12.5 Ų [1]. This value is well below the common threshold of <90 Ų considered predictive of good CNS penetration. In contrast, many clinically successful CNS-active TCAs, such as amitriptyline (LogP ~5.0), are more lipophilic, which can lead to higher tissue distribution and potential off-target accumulation. Hepzidine's more moderate lipophilicity may confer a distinct pharmacokinetic and tissue distribution profile, making it a differentiated tool for in vivo studies where minimizing non-specific tissue binding is a priority.

Physicochemical Properties CNS Drug LogP TPSA

Prioritized Research and Procurement Scenarios for Hepzidine Based on Evidence of nAChR Engagement and Anticholinergic Polypharmacology


Probing the Role of Moderate-Affinity nAChR Modulation in Antidepressant Mechanisms

The evidence shows that Hepzidine binds to the nAChR homologue AChBP with a moderate affinity (Ki = 1,580 nM) [1]. This differentiates it from high-potency nAChR ligands. This unique profile makes Hepzidine an ideal tool for in vitro and in vivo studies aimed at elucidating how partial or moderate nicotinic receptor engagement, in the context of a tricyclic antidepressant scaffold, contributes to observed antidepressant-like effects. This is a mechanism that cannot be investigated using either standard TCAs or potent nAChR agonists.

SAR Studies on the Divergence of Benzatropine-like Anticholinergics into Antidepressants

The high structural similarity (0.802 score) between Hepzidine and the anticholinergic benzatropine, combined with Hepzidine's distinct antidepressant and nAChR activities [2], creates a unique opportunity for structure-activity relationship (SAR) investigations [3]. Researchers can use Hepzidine to dissect the specific structural modifications responsible for introducing antidepressant and nAChR-modulating pharmacology onto a classical anticholinergic core. This is a line of inquiry not possible with the comparator compound.

Differentiated In Vivo Studies Requiring a Unique CNS Physicochemical Profile

The calculated physicochemical properties of Hepzidine, particularly its moderately lower LogP (3.923) compared to prototypical TCAs like amitriptyline (LogP ~5.0), suggest a distinct CNS penetration and distribution profile [4]. This makes it a valuable alternative for in vivo behavioral or pharmacokinetic studies in which researchers need a TCA-like compound with potentially reduced non-specific tissue accumulation and a different off-target liability profile, allowing for cleaner interpretation of efficacy and target engagement.

Reference Standard for Polypharmacological Analysis of Dual Antidepressant/Anticholinergic Agents

Hepzidine is well-documented as possessing both antidepressive and anticholinergic properties [5]. This makes it a crucial reference standard for developing and validating new analytical methods (e.g., LC-MS/MS) and pharmacological assays designed to detect and quantify dual-action compounds in biological matrices. Its unique signature can serve as a positive control for assays that must differentiate between pure antidepressants, pure anticholinergics, and agents with overlapping activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hepzidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.